molecular formula C10H12BrN3 B13027128 5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine

5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13027128
M. Wt: 254.13 g/mol
InChI Key: TWRLGIKOVSOQNM-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

The synthesis of 5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl substituents introduced via tert-butyl bromide . Industrial production methods may involve continuous feeding of reagents to control the reaction and minimize by-products .

Chemical Reactions Analysis

5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:

    Avapritinib: A kinase inhibitor used in cancer therapy.

    Remdesivir: An antiviral drug used in the treatment of COVID-19.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

5-bromo-2-tert-butylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C10H12BrN3/c1-10(2,3)9-12-6-8-7(11)4-5-14(8)13-9/h4-6H,1-3H3

InChI Key

TWRLGIKOVSOQNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C=CC(=C2C=N1)Br

Origin of Product

United States

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